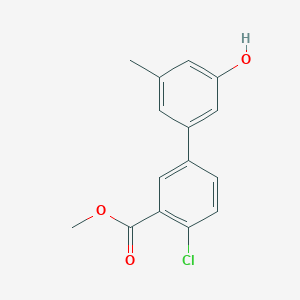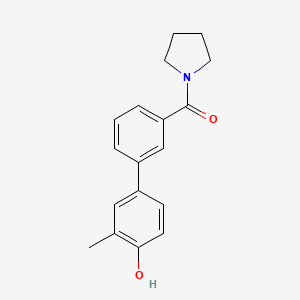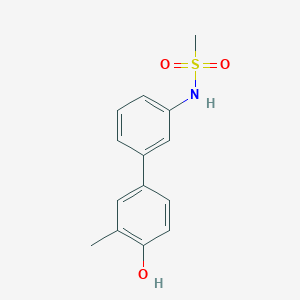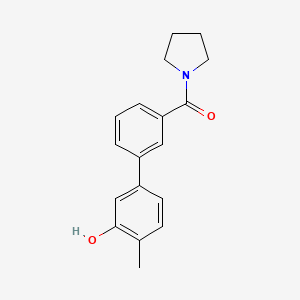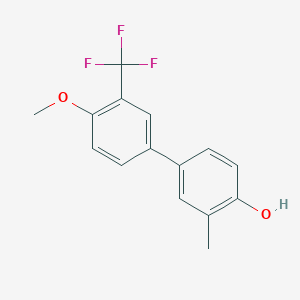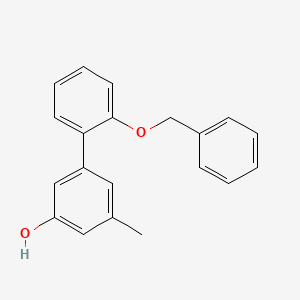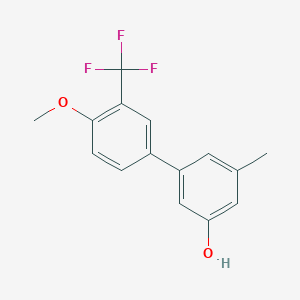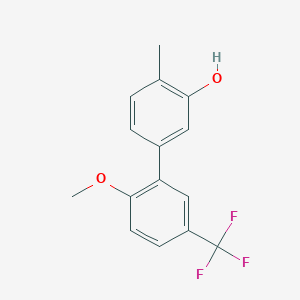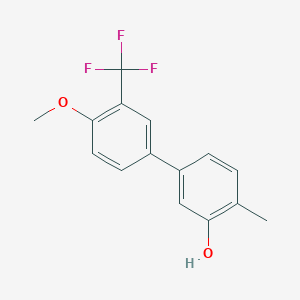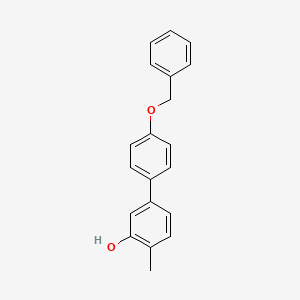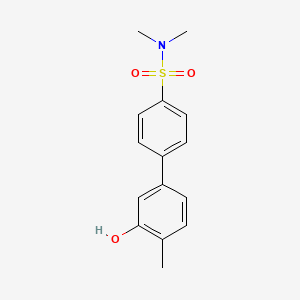
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. It is a phenolic compound with a unique structure and properties, which makes it an attractive choice for various laboratory experiments.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2-amino-4-methyl-5-benzyloxyphenol, which is used in the synthesis of drugs and other organic compounds. It is also used in the synthesis of various dyes, pigments, and other organic compounds. In addition, it has been used in the synthesis of polymers, surfactants, and other materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is not well understood. However, it is believed that the benzyloxy group attached to the phenolic ring plays a major role in the reaction. The benzyloxy group is believed to act as a nucleophile, attacking the substrate and forming a covalent bond with it. This covalent bond is then broken by the addition of a proton, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, have not been extensively studied. However, some studies have suggested that the compound can act as an antioxidant, which could potentially be beneficial in reducing oxidative stress and inflammation. In addition, the compound has been shown to have anti-bacterial and anti-fungal properties, which could potentially be used to treat bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its stability. The compound is highly stable and does not degrade easily, making it an ideal choice for experiments involving long-term storage. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound does have some limitations. For example, the compound is not water soluble, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Given the wide range of applications of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential therapeutic applications. In addition, further research into the synthesis of the compound could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of the compound could lead to new and innovative uses for the compound in scientific research.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is synthesized by the condensation of 3-hydroxybenzaldehyde and 2-methylphenol. The reaction is catalyzed by a strong base such as sodium hydroxide and is carried out in an aqueous solution. The reaction produces a phenol with a benzyloxy group attached to the phenolic ring. The product is then isolated and purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
2-methyl-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-10-11-18(13-20(15)21)17-8-5-9-19(12-17)22-14-16-6-3-2-4-7-16/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXNBMHIGVTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684056 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-28-2 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

